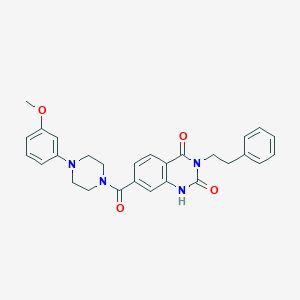![molecular formula C20H15FN4O B11039655 1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11039655.png)
1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is a complex organic compound that belongs to the class of imidazo[1,5-b]pyridazines. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]pyridazine core substituted with amino, fluorophenyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions.
Substitution Reactions: The introduction of the amino, fluorophenyl, and phenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as aniline derivatives, fluorobenzene, and phenylboronic acid.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-AMINO-2-(4-CHLOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE
- 1-[7-AMINO-2-(4-METHOXYPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE
Uniqueness
1-[7-AMINO-2-(4-FLUOROPHENYL)-5-PHENYLIMIDAZO[1,5-B]PYRIDAZIN-3-YL]-1-ETHANONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15FN4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[7-amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C20H15FN4O/c1-12(26)16-11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18(16)14-7-9-15(21)10-8-14/h2-11H,1H3,(H2,22,23) |
InChI Key |
AGNLBPGQANZCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)F)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile](/img/structure/B11039584.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11039588.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methylbenzoate](/img/structure/B11039602.png)
![propan-2-yl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039606.png)
![(1E)-8-methoxy-1-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039608.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11039617.png)
![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
![4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B11039633.png)
![1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11039634.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11039638.png)
![3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039644.png)
